2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid
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Overview
Description
2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to an oxolane ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxolane ring. One common method includes the reaction of 5-bromopyridine-3-carboxylic acid with an appropriate oxolane precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in organic synthesis .
Biology: The compound is used in biological research to study the effects of brominated pyridine derivatives on biological systems. It can serve as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but lacks the oxolane ring.
2-(5-Chloropyridin-3-yl)oxolane-3-carboxylic acid: Chlorine atom instead of bromine.
2-(5-Bromopyridin-3-yl)tetrahydrofuran-3-carboxylic acid: Similar structure with a tetrahydrofuran ring instead of oxolane.
Uniqueness: 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid is unique due to the presence of both the bromopyridine and oxolane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14) |
InChI Key |
NHZNPAYDTGNYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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